N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin derivatives often involves multi-step chemical reactions, including condensation, cyclization, and rearrangement processes. For instance, some derivatives have been synthesized via Dimroth rearrangement, designed as inhibitors for specific kinases, demonstrating the complexity and specificity involved in the synthesis of such compounds (Guillon et al., 2013). Another example includes the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, indicating a stepwise approach involving condensation, chlorination, and nucleophilic substitution (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. The complete crystal structure analysis reveals detailed insights into the orthorhombic space groups, bond lengths, angles, and other structural parameters, which are crucial for understanding the compound's reactivity and interactions at the molecular level (Guillon et al., 2013).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with hydroxylamine hydrochloride have been shown to produce new cyclization products, highlighting their reactivity and potential for creating novel compounds (Okuda et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystal structure, are integral to their application in drug design and material science. These properties are directly influenced by the compound's molecular structure and synthesis method.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the applicability of these compounds in different scientific domains. Detailed quantum chemical studies provide insights into the electronic structures and molecular geometries, which are essential for predicting reactions with nitrating agents and other chemical transformations (Mamarakhmonov et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by the compound affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . Therefore, the inhibition of these kinases could potentially disrupt these processes, leading to altered cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. Given that the compound inhibits CLK1 and DYRK1A kinases, it could potentially alter various cellular processes regulated by these kinases . This could lead to changes in cell proliferation, differentiation, and survival .
Eigenschaften
IUPAC Name |
N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-20-17-16(18(23)22(11)19-10-21(2)3)13(9-26-17)12-6-7-14(24-4)15(8-12)25-5/h6-10H,1-5H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRKELZMDRLTBZ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.